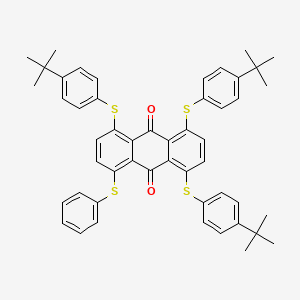
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone typically involves multiple steps, including the introduction of thioether groups to the anthraquinone core. Common reagents used in these reactions include thiols and appropriate catalysts under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The anthraquinone core can be reduced to anthracene derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the anthraquinone core would yield anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone may have several applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving anthraquinone derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, affecting their activity. The pathways involved would vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5-Tris((4-methylphenyl)thio)-8-(phenylthio)anthraquinone
- 1,4,5-Tris((4-ethylphenyl)thio)-8-(phenylthio)anthraquinone
- 1,4,5-Tris((4-isopropylphenyl)thio)-8-(phenylthio)anthraquinone
Uniqueness
1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is unique due to the presence of bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups may provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Propiedades
Número CAS |
84434-37-7 |
|---|---|
Fórmula molecular |
C50H48O2S4 |
Peso molecular |
809.2 g/mol |
Nombre IUPAC |
1,4,5-tris[(4-tert-butylphenyl)sulfanyl]-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C50H48O2S4/c1-48(2,3)31-15-21-35(22-16-31)54-39-28-27-38(53-34-13-11-10-12-14-34)42-43(39)47(52)45-41(56-37-25-19-33(20-26-37)50(7,8)9)30-29-40(44(45)46(42)51)55-36-23-17-32(18-24-36)49(4,5)6/h10-30H,1-9H3 |
Clave InChI |
HGBWYYMBPQTZNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=C(C=C7)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


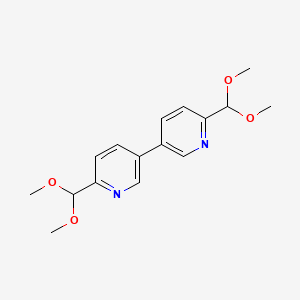
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
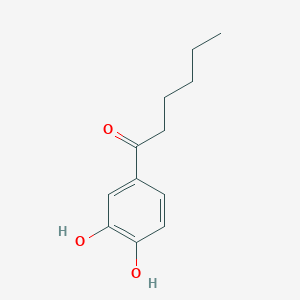
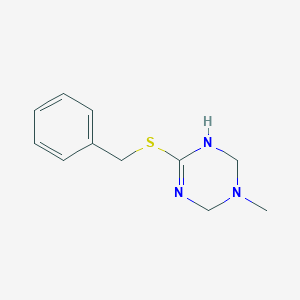
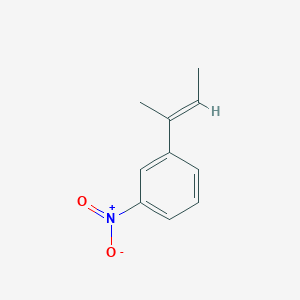
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
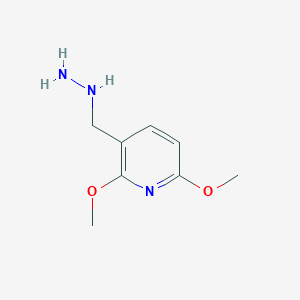

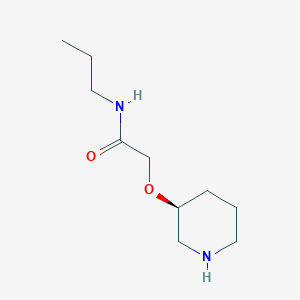
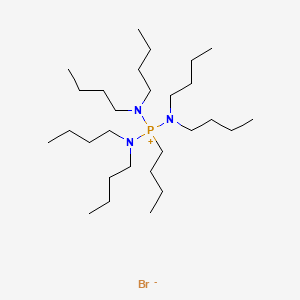
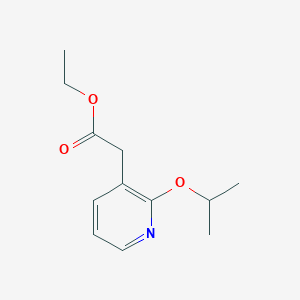
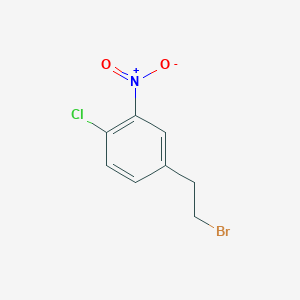

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
